molecular formula C20H19N3O4 B3451389 1-(2-furoyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine

1-(2-furoyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine

Cat. No. B3451389
M. Wt: 365.4 g/mol
InChI Key: BYUGJKBNWNPQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-furoyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-(2-furoyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It has also been proposed that the compound may inhibit the production of inflammatory mediators such as prostaglandins and cytokines, thereby exhibiting its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation and pain, and improve cognitive function in animal models of neurological disorders. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-furoyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine in lab experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-furoyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the possibility of using this compound in combination with other therapeutic agents to enhance its efficacy.

Scientific Research Applications

1-(2-furoyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its anti-inflammatory and analgesic properties. Furthermore, this compound has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

furan-2-yl-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-14-17(18(21-27-14)15-6-3-2-4-7-15)20(25)23-11-9-22(10-12-23)19(24)16-8-5-13-26-16/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUGJKBNWNPQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-furoyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-furoyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-furoyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-furoyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.